molecular formula C9H10N2O2 B132991 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 148012-90-2

3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B132991
CAS No.: 148012-90-2
M. Wt: 178.19 g/mol
InChI Key: YHYHTJWKQDOTLD-UHFFFAOYSA-N
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Description

(S)-3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS Number: 178153-01-0) is a high-value chemical building block in medicinal chemistry, particularly in the development of multi-target directed ligands (MTDLs) for neurodegenerative diseases . This compound features a 3,4-dihydroquinoxalin-2(1H)-one core, a privileged scaffold recognized for its potent inhibitory activity against monoamine oxidase (MAO), especially the MAO-B isoform . In pioneering Alzheimer's disease (AD) research, this core structure is utilized to interact with the peripheral anionic site (PAS) of acetylcholinesterase (AChE) . When strategically hybridized with other pharmacophores like dithiocarbamate, the resulting chimeric molecules function as dual-target inhibitors, simultaneously blocking AChE and MAOs, which is a promising strategy to address the complex pathology of AD . These inhibitors have demonstrated balanced potency, with some lead compounds exhibiting IC50 values in the sub-micromolar range for both human AChE and MAO-B . Beyond its application in neurology, the 3,4-dihydroquinoxalin-2(1H)-one scaffold is a versatile intermediate in organic synthesis and drug discovery. It serves as a key precursor in the design of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation, such as in the development of novel EGFR degraders for oncology research . The scaffold is also featured in research for selective PARP1 inhibitors, which are investigated for their potential in cancer therapy . The specific (S)-enantiomer provided is critical for selective target engagement. With a molecular formula of C 9 H 10 N 2 O 2 and a molecular weight of 178.19 g/mol, it is characterized by its SMILES code: O=C1NC2=C(C=CC=C2)N[C@H]1CO . This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(hydroxymethyl)-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-4,8,10,12H,5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYHTJWKQDOTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438158
Record name 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148012-90-2
Record name 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Catalyzed Cyclization with Amino Acids

A copper-catalyzed method involves reacting 2-bromoaniline with amino acids under oxidative conditions. For instance, using serine (which contains a hydroxymethyl side chain) as the amino acid precursor could theoretically yield the target compound. The general procedure involves:

  • Reagents : 2-bromoaniline, serine, copper(I) chloride, dimethylethylenediamine, potassium phosphate.

  • Conditions : Dry DMSO, 110°C under nitrogen for 24 hours.

  • Workup : Extraction with ethyl acetate, column chromatography purification.

While this method is effective for synthesizing methyl-substituted derivatives (e.g., 5-methyl-1,2,3,4-tetrahydroquinoxaline), adapting it for hydroxymethyl incorporation remains speculative but chemically plausible.

Post-Cyclization Functionalization

Introducing the hydroxymethyl group after forming the quinoxaline core is a versatile strategy.

Alkylation of Dihydroquinoxalinones

Alkylation of 3,4-dihydroquinoxalin-2(1H)-one with hydroxymethyl-containing reagents is a direct approach:

  • Reagents : 3,4-Dihydroquinoxalin-2(1H)-one, protected hydroxymethyl bromide (e.g., benzyl bromomethyl ether).

  • Conditions : Potassium carbonate in DMF at room temperature.

  • Deprotection : Catalytic hydrogenation to remove benzyl groups.

Example :

3,4-Dihydroquinoxalin-2(1H)-one+BrCH2OCH2C6H5K2CO3,DMF3-(Benzyloxymethyl)-3,4-dihydroquinoxalin-2(1H)-oneH2/Pd3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one\text{3,4-Dihydroquinoxalin-2(1H)-one} + \text{BrCH}2\text{OCH}2\text{C}6\text{H}5 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(Benzyloxymethyl)-3,4-dihydroquinoxalin-2(1H)-one} \xrightarrow{\text{H}_2/\text{Pd}} \text{this compound}

This method achieves moderate to high yields (23–99%), though stability of hydroxymethyl intermediates requires careful handling.

Radical-Mediated Cyclization

A patent method employs radical chemistry to construct the dihydroquinoline skeleton while introducing substituents.

Cinnamamide and Aliphatic Aldehyde Coupling

  • Reagents : Cinnamamide derivatives, glycolaldehyde (or protected analogs), di-tert-butyl peroxide (DTBP).

  • Conditions : Fluorobenzene, 130°C for 11 hours.

  • Mechanism : DTBP generates radicals that facilitate cyclization and hydroxymethyl incorporation.

Advantages :

  • Avoids transition-metal catalysts.

  • Compatible with diverse aldehydes, enabling modular synthesis.

Photochemical Alkylation

Emerging photochemical methods enable C–H functionalization under mild conditions.

Blue Light-Mediated Alkylation

  • Reagents : N-Hydroxyphthalimide esters containing hydroxymethyl groups, 3,4-dihydroquinoxalin-2(1H)-one.

  • Conditions : Acetonitrile, 40 W blue LED (440 nm), room temperature.

  • Yield : 45–78% after column chromatography.

This method is notable for its functional group tolerance and scalability.

Comparative Analysis of Methods

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
Copper-Catalyzed2-Bromoaniline, serine110°C, 24 h60–76Scalable, uses amino acidsSpeculative for hydroxymethyl
AlkylationAlkyl bromides, K2_2CO3_3RT, DMF23–99Modular, high yieldsRequires protection/deprotection
Radical CyclizationCinnamamide, DTBP130°C, 11 h50–90Metal-free, broad substrate scopeHigh temperature, specialized solvent
PhotochemicalN-Hydroxyphthalimide estersBlue light, RT45–78Mild conditions, eco-friendlyLimited to light-accessible systems

Industrial-Scale Considerations

For large-scale production, continuous flow systems are advantageous:

  • Microreactor Synthesis : Enables precise control over reaction parameters, enhancing yield and reproducibility.

  • Cost Efficiency : Radical-mediated methods avoid expensive catalysts, reducing production costs .

Chemical Reactions Analysis

Derivatization via Sulfonation Reactions

The hydroxymethyl group undergoes sulfonation for further functionalization :

Sulfonation Protocol

  • Reagents : Chlorosulfonic acid (ClSO₃H) in trifluoroacetic acid

  • Conditions : 0°C → RT, 20–48 hours

  • Products : Sulfonated derivatives (e.g., 3-(chlorosulfonyl)-analogues)

Example Transformation

Starting MaterialProductYield
3-(Hydroxymethyl) derivativeMethyl 5-iodo-3-sulfonyl-thiophene-2-carboxylate37%

This reaction enables late-stage diversification for drug discovery applications .

Radical Addition Reactions

Under visible-light photocatalysis with Ru(bpy)₃Cl₂, the compound participates in radical cross-couplings with trifluoromethyl ketones :

Reaction Mechanism

  • Photoexcitation of Ru(bpy)₃²⁺ generates Ru(bpy)₃³⁺

  • Single-electron transfer (SET) forms α-amino radical at C4

  • Radical addition to CF₃-ketones yields trifluoromethyl alcohols

Optimized Conditions

ParameterValue
CatalystRu(bpy)₃Cl₂ (1 mol %)
Light source455 nm HP LED
SolventCH₃CN
Reaction time2.5 hours

Key Product : Trifluoromethyl tertiary alcohol derivatives with retained stereochemical integrity .

Stability and Handling Considerations

  • Thermal stability : Decomposes above 134°C

  • Storage : Stable under inert atmosphere at −20°C for >6 months

  • Chirality retention : No observed racemization during sulfonation or radical reactions

Scientific Research Applications

Synthesis of 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one

The synthesis of this compound typically involves the condensation of 1,2-diamines with α-keto acids or aldehydes. Various methods have been reported in the literature, including:

  • One-pot synthesis : Combining all reactants in a single reaction vessel to streamline the process.
  • Multi-step synthesis : Involves intermediate compounds and purification steps to yield the final product.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study highlighted the synthesis of various derivatives and their evaluation against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the quinoxaline structure enhanced antibacterial efficacy, suggesting potential for development into new antibiotic agents .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that it can act as an antagonist at specific glutamate receptors, which are implicated in neurodegenerative diseases. This mechanism suggests that this compound could be beneficial in treating conditions like Alzheimer's disease and other cognitive disorders .

Case Studies and Research Findings

StudyFocusKey Findings
Synthesis of Novel Derivatives Antibacterial activitySeveral derivatives showed enhanced activity against E. coli and S. aureus.
Neuroprotective Properties Glutamate receptor antagonismIndicated potential for treating neurodegenerative diseases through modulation of excitatory neurotransmission.
Antimicrobial Activity Evaluation Broad-spectrum activityDemonstrated effectiveness against a range of bacterial pathogens, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules. The quinoxaline core can also interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 3,4-dihydroquinoxalin-2(1H)-one derivatives are highly dependent on substituents at positions 3, 4, 6, and 5. Key examples include:

Compound Substituent(s) Key Features Reference
J46 Naphthalen-1-yl-oxoethylidene JNK3 inhibitor; hydrophobic interactions with Leu101, Val146, and Ile149
30d Dicarboxylic acid groups sGC activator; 4.8-fold activation of mutant sGC (EC₅₀ = 1.8 μM)
C14 Phenyl and carboxylic groups Enhanced binding affinity (ΔGest = −15.65 kcal/mol)
Antitumor Lead () Methoxy, quinazoline groups Tubulin-binding vascular disrupting agent
Nitromethyl derivative Nitromethyl Undergoes elimination to form quinoxalin-2(1H)-one; synthetic intermediate

This may reduce membrane permeability compared to lipophilic derivatives but improve solubility in aqueous environments.

Physicochemical Properties

Property 3-(Hydroxymethyl) Derivative 3-Methyl Derivative 3-Nitromethyl Derivative 3-Aryl Derivatives
Polarity High (due to –CH₂OH) Moderate Moderate Low (aryl groups)
Solubility Likely high in polar solvents Low to moderate Moderate Low
Melting Point Not reported Not reported Not reported 145–253°C

The hydroxymethyl group likely increases solubility compared to methyl or aryl derivatives but may reduce thermal stability due to hydrogen-bonding networks.

Biological Activity

3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the reaction of o-phenylenediamine with glyoxal, leading to the formation of the quinoxaline core. The final product can be obtained through chiral resolution methods to isolate the (S)-enantiomer, which exhibits enhanced biological activity compared to its racemic counterpart.

Synthetic Route Overview

StepDescription
Starting Materialso-Phenylenediamine and glyoxal
CyclizationFormation of the quinoxaline core
Chiral ResolutionSeparation of the (S)-enantiomer using chiral chromatography or enzymatic methods

Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies indicate that quinoxaline derivatives can exhibit significant antibacterial properties against a range of pathogens. The compound has shown effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : Research has demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. It acts by targeting multiple molecular pathways involved in cancer progression, including inhibition of topoisomerase II and interference with tubulin polymerization .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the NF-κB signaling pathway, which is crucial in mediating inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The hydroxymethyl group allows for hydrogen bonding interactions with enzyme active sites, leading to inhibition. For instance, it has been noted for its inhibitory effects on cyclooxygenase (COX) enzymes and lactate dehydrogenase (LDHA), which are relevant in inflammation and cancer metabolism respectively .
  • DNA Interaction : The quinoxaline core can intercalate with DNA, disrupting cellular replication processes and leading to apoptosis in cancer cells .

Case Studies

Several studies highlight the compound's potential:

  • Antibacterial Study : A recent study evaluated the antibacterial efficacy of various quinoxaline derivatives, including this compound. Results indicated that it inhibited growth in Gram-positive and Gram-negative bacteria with IC50 values comparable to established antibiotics .
  • Cytotoxicity Evaluation : In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity .
  • Anti-inflammatory Research : The compound was tested in models of inflammation where it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for 3-(hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via copper-catalyzed reactions under mild conditions. For example, Tanimori et al. (2010) reported a chiral quinoxalinone synthesis using low copper catalyst loading (0.5–2 mol%) at 110°C for 24 hours, achieving enantioselectivity up to 99% ee . Alternative routes include hydrazine-mediated cyclization of substituted chromones or propenones, as demonstrated in anti-tubercular derivative synthesis . Reaction optimization should prioritize temperature control (e.g., 80–110°C), solvent polarity (e.g., THF or DMF), and catalyst choice to mitigate side reactions like over-oxidation.

Q. What safety precautions are critical when handling 3,4-dihydroquinoxalin-2(1H)-one derivatives?

  • Methodological Answer : Derivatives of this scaffold are classified as harmful via inhalation, dermal contact, and ingestion. Standard protocols include:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • First Aid : Immediate skin washing with water for ≥15 minutes after exposure; eye irrigation with saline solution .
  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., hydrazine hydrate) .

Q. How are 3,4-dihydroquinoxalin-2(1H)-one derivatives characterized spectroscopically?

  • Methodological Answer : Structural validation relies on:
  • 1H/13C NMR : Key peaks include δ ~7.2–7.4 ppm (aromatic protons) and δ ~170–180 ppm (carbonyl carbons) .
  • HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error, e.g., C14H13N2O at m/z 225.1017 .
  • IR : Stretching frequencies for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) bonds .

Advanced Research Questions

Q. How can catalytic systems be optimized for alkynylation or carbon insertion in 3,4-dihydroquinoxalin-2(1H)-one scaffolds?

  • Methodological Answer : Copper(I) catalysts (e.g., CuI) paired with ligands like 1,10-phenanthroline enhance aerobic oxidative alkynylation, achieving yields up to 65% for ethynyl derivatives . For carbon insertion, hexafluoroisopropanol (HFIP) catalyzes Mannich reactions, enabling divergent synthesis of fluoro-substituted derivatives under mild conditions (rt, 12h) . Key parameters include ligand-to-metal ratio (1:1–2:1) and solvent choice (e.g., HFIP for improved electrophilicity).

Q. How should researchers resolve contradictions in yield variability across synthetic routes?

  • Methodological Answer : Yield discrepancies (e.g., 33% for 3af vs. 65% for 4b in alkynylation ) arise from steric hindrance, electronic effects, or competing pathways. Mitigation strategies:
  • Mechanistic Probes : Use deuterium labeling or kinetic isotope effects to identify rate-limiting steps.
  • Computational Modeling : Density Functional Theory (DFT) to predict transition-state energies and substituent effects .

Q. What strategies are effective for designing bioactive derivatives of 3,4-dihydroquinoxalin-2(1H)-one?

  • Methodological Answer : Anti-tubercular activity is enhanced by introducing hydrazinylmethoxy or arylacylidene groups via hydrazine reactions . For antimicrobial activity, incorporate halogen substituents (e.g., 6-bromo derivatives) to improve membrane penetration . Bioisosteric replacement (e.g., thiophene for phenyl) balances solubility and potency .

Q. How do stereochemical challenges in dihydroquinoxalinone synthesis impact biological activity?

  • Methodological Answer : Enantiomers exhibit divergent binding affinities. For example, (Z)-3h (from Suzuki et al., 2023) showed 10-fold higher activity against Mycobacterium tuberculosis than its (E)-isomer . Resolution methods:
  • Chiral HPLC : Use amylose-based columns for separation.
  • X-ray Crystallography : Confirm absolute configuration via heavy-atom derivatives .

Q. What mechanistic insights guide the design of novel dihydroquinoxalinone-based enzyme inhibitors?

  • Methodological Answer : Competitive inhibition is achieved by mimicking natural substrates. For instance, 3-(hydroxymethyl) derivatives act as transition-state analogs for quinone-dependent oxidoreductases. Kinetic studies (e.g., Lineweaver-Burk plots) and molecular docking (AutoDock Vina) validate binding modes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
3-(Hydroxymethyl)-3,4-dihydroquinoxalin-2(1H)-one

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